molecular formula C8H8O2 B14546494 (3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 61747-56-6

(3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B14546494
CAS No.: 61747-56-6
M. Wt: 136.15 g/mol
InChI Key: VFHPSZFLHZWRCE-BQBZGAKWSA-N
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Description

(3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure This compound is characterized by a fused bicyclic system containing a furan ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the fused bicyclic system

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and methylidene introduction steps. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce the corresponding saturated compounds.

Scientific Research Applications

(3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The methylidene group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-3-Methyl-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Similar structure but lacks the methylidene group.

    (3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]pyran-2-one: Contains a pyran ring instead of a furan ring.

Uniqueness

The presence of the methylidene group in (3aS,6aS)-3-Methylidene-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one distinguishes it from similar compounds. This group enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

61747-56-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(3aS,6aS)-3-methylidene-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one

InChI

InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h2-3,6-7H,1,4H2/t6-,7-/m0/s1

InChI Key

VFHPSZFLHZWRCE-BQBZGAKWSA-N

Isomeric SMILES

C=C1[C@@H]2C=CC[C@@H]2OC1=O

Canonical SMILES

C=C1C2C=CCC2OC1=O

Origin of Product

United States

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